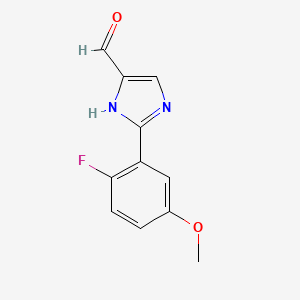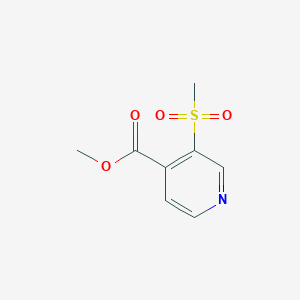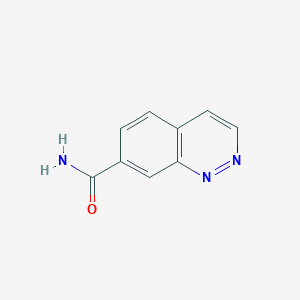
Cinnoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline-7-carboxamide is a derivative of cinnoline, a bicyclic heterocycle containing two nitrogen atoms. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from 2-aminobenzonitriles. This reaction is often catalyzed by acids or bases under controlled conditions . Another approach involves the diazotization of 2-aminobenzonitriles followed by cyclization to form the cinnoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the cinnoline ring, introducing functional groups that enhance its biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted cinnoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse cinnoline derivatives with varying biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of cinnoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Vergleich Mit ähnlichen Verbindungen
Cinnoline-7-carboxamide can be compared to other similar compounds, such as quinoline, isoquinoline, and phthalazine derivatives. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
List of Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom at position 1.
Isoquinoline: An isomer of quinoline with the nitrogen atom at position 2.
Phthalazine: A bicyclic heterocycle with nitrogen atoms at positions 1 and 2.
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
cinnoline-7-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-2-1-6-3-4-11-12-8(6)5-7/h1-5H,(H2,10,13) |
InChI-Schlüssel |
YCUMGECZXGVKAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
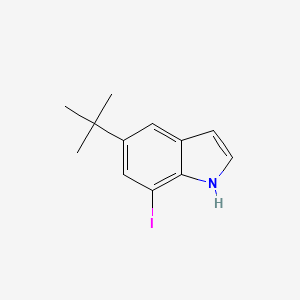
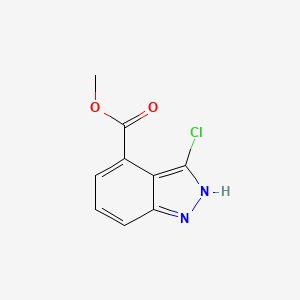
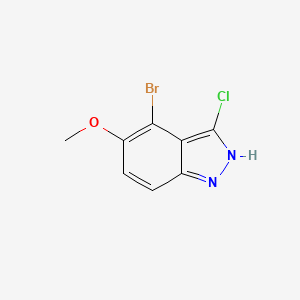
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
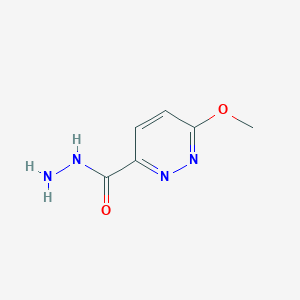
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
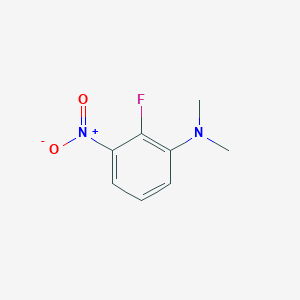
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
